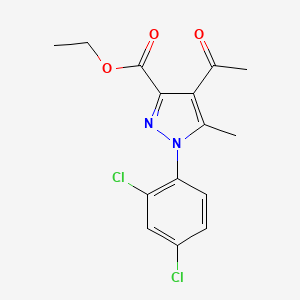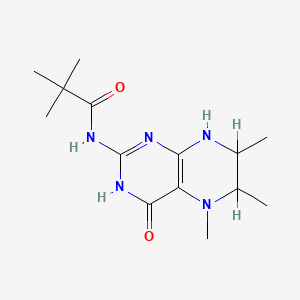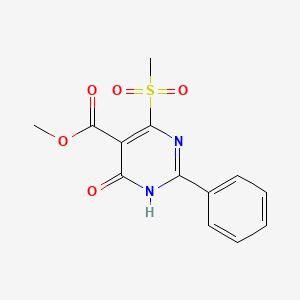
6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile is an organic compound with the molecular formula C12H6N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile typically involves the reaction of benzaldehyde with malononitrile and urea under basic conditions. The reaction proceeds through a multi-step process involving the formation of intermediate compounds, which then cyclize to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-oxo-2-phenyl-4,5-pyrimidinedicarbonitrile.
Reduction: Formation of 6-hydroxy-2-phenyl-4,5-pyrimidinediamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and nitrile groups play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-pyrimidinedicarbonitrile: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Methoxy-2-phenyl-4,5-pyrimidinedicarbonitrile: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.
6-Hydroxy-2-methyl-4,5-pyrimidinedicarbonitrile: Contains a methyl group instead of a phenyl group, which can alter its electronic properties and reactivity.
Uniqueness
6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical modifications and interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H6N4O |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
6-oxo-2-phenyl-1H-pyrimidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C12H6N4O/c13-6-9-10(7-14)15-11(16-12(9)17)8-4-2-1-3-5-8/h1-5H,(H,15,16,17) |
InChI Key |
IUZKKBQIXSPYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid](/img/structure/B13377174.png)
methyl]benzenesulfonamide](/img/structure/B13377179.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13377184.png)
![6-Methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13377202.png)
![(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B13377203.png)


![Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377225.png)
![6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377227.png)
![3-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B13377230.png)
![N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B13377234.png)

![3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377238.png)

